molecular formula C16H13N5O4 B2943554 (E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285642-99-0

(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2943554
CAS RN: 1285642-99-0
M. Wt: 339.311
InChI Key: PDORJWLWJDLPGF-RQZCQDPDSA-N
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Description

(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it an excellent candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds with similar structures have been synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and ESI-MS. The studies often include theoretical optimization in both gas phase and aqueous solution, highlighting their stability and reactivity. For example, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, providing insights into its molecular structure and potential reactivity, which could be relevant for designing potential anti-diabetic agents (Karrouchi et al., 2021).

Antimicrobial Evaluation

  • Several studies have explored the antimicrobial potential of compounds with similar structures. These compounds have been synthesized and tested against various bacterial and fungal species, indicating significant antimicrobial activities. For instance, Abdel-Aziz et al. (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and evaluated their antimicrobial effectiveness, demonstrating significant activity (Abdel-Aziz et al., 2009).

Antibacterial Properties

  • Research by Hassan et al. (2020) on Nitrofurantoin® analogues with furan and pyrazole scaffolds, including those similar to the compound , showed promising antibacterial properties against Gram-positive and Gram-negative bacteria. This research suggests the potential of these compounds in developing new antibacterial agents (Hassan et al., 2020).

Anticancer Activity

  • Some studies have aimed at synthesizing and testing the anticancer activities of related compounds. For example, Rashdan et al. (2018) focused on the synthesis of pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Rashdan et al., 2018).

properties

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORJWLWJDLPGF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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